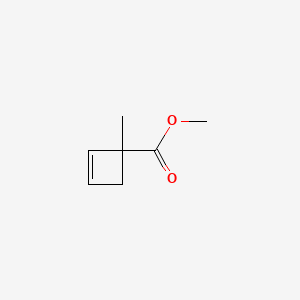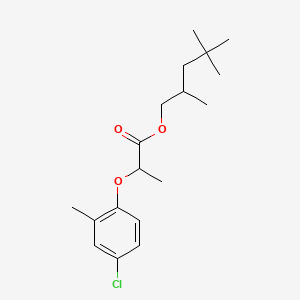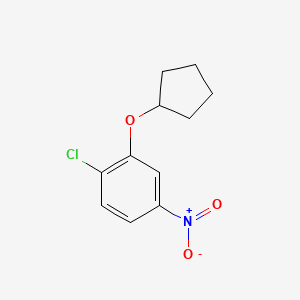
OKADAOL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Okadaol is an analogue of okadaic acid, with the carboxyl group reduced to an alcohol . It is a potent and selective inhibitor of protein phosphatases, PP1 and PP2A . Its protein phosphatase inhibitory activity is approximately 40% that of okadaic acid . The empirical formula of this compound is C44H70O12, and it has a molecular weight of 791.02 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string: CC1CCC2 (CCCCO2)CC1C ©CC (O)C3OC4CCC5 (CCC (O5)\C=C\C ©C6CC ©=CC7 (OC (COC7O)CC © (O)CO)O6)OC4C (O)C3=C .Physical And Chemical Properties Analysis
This compound has a molecular weight of 791.02 and its empirical formula is C44H70O12 . The storage temperature for this compound is −20°C .Applications De Recherche Scientifique
Tumor Promotion and Carcinogenesis : Okadaol has been identified as a potent tumor promoter, particularly in mouse skin carcinogenesis. It shows strong tumor-promoting activity when applied in conjunction with other carcinogenic compounds like 7,12-dimethylbenz[a]anthracene (DMBA) (Suganuma et al., 1988).
Role in Mast Cell Function : It plays a role in attenuating the IgE-dependent release of mediators from human lung mast cells, indicating its potential in studying allergic reactions and immune responses (Peirce et al., 1997).
Protein Phosphorylation and Metabolism : this compound is a powerful inhibitor of protein phosphatases-1 and -2A (PP1 and PP2A), which has significant implications in studying intracellular protein phosphorylation and metabolic processes (Haystead et al., 1989).
Signal Transduction and Cell Cycle Regulation : Its specific inhibitory effects on certain protein phosphatases make it a valuable tool for the analysis of regulatory phosphorylation-dephosphorylation events, which are crucial in gene expression and cell proliferation (Schönthal, 1992).
Phosphatase Inhibitor : As a specific inhibitor of protein phosphatases 1 and 2A, this compound has been used to identify biological processes that are controlled through the reversible phosphorylation of proteins (Cohen et al., 1990).
Apoptosis Induction : It can induce apoptotic changes in various cell types, suggesting its potential use in studies related to cell death mechanisms (Bøe et al., 1991).
Mitotic Spindle Formation : this compound affects the formation of the mitotic spindle in cells, which is significant for understanding cell division and cancer research (Van Dolah & Ramsdell, 1992).
Tissue Specificity in Tumor Promotion : Studies have shown that this compound can promote tumor development in the glandular stomach of rats, challenging the theory of tissue specificity of tumor promoters (Suganuma et al., 1992).
Mécanisme D'action
Propriétés
IUPAC Name |
3-[11-hydroxy-2-[4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-methylpropane-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H70O12/c1-26-21-35(54-44(23-26)36(47)12-11-32(53-44)24-41(6,49)25-45)27(2)9-10-31-14-18-43(52-31)19-15-34-40(56-43)37(48)30(5)39(51-34)33(46)22-29(4)38-28(3)13-17-42(55-38)16-7-8-20-50-42/h9-10,23,27-29,31-40,45-49H,5,7-8,11-22,24-25H2,1-4,6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNQQYSOWRXXJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(CO)O)O)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H70O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657556 |
Source


|
| Record name | 3-[5-Hydroxy-8-(4-{8'-hydroxy-6'-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-7'-methylidenehexahydro-3'H-spiro[oxolane-2,2'-pyrano[3,2-b]pyran]-5-yl}but-3-en-2-yl)-10-methyl-1,7-dioxaspiro[5.5]undec-10-en-2-yl]-2-methylpropane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
791.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
131959-12-1 |
Source


|
| Record name | 3-[5-Hydroxy-8-(4-{8'-hydroxy-6'-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-7'-methylidenehexahydro-3'H-spiro[oxolane-2,2'-pyrano[3,2-b]pyran]-5-yl}but-3-en-2-yl)-10-methyl-1,7-dioxaspiro[5.5]undec-10-en-2-yl]-2-methylpropane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Okadaol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,7-Methano-1H-pyrrolo[3,4-c]pyridine(9CI)](/img/no-structure.png)




![(3R,6S)-3-[(1R)-1-fluoroethyl]-6-methylpiperazine-2,5-dione](/img/structure/B594740.png)



